
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate is a synthetic compound used primarily as an intermediate in the production of pharmaceuticals. It is known for its role in the preparation of various derivatives, including those that act as inhibitors for specific enzymes such as janus kinase 1 (JAK1) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the manufacture of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes. For instance, it acts as a reactant in the preparation of imidazo-pyrrolopyridine derivatives, which are known to inhibit janus kinase 1 (JAK1). This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (cis-3-Aminocyclopentyl)carbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl (cis-3-amino-3-methylcyclobutyl)carbamate
Uniqueness
tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to inhibit specific enzymes like JAK1 sets it apart from other similar compounds, making it valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
Clave InChI |
KAUUUTDOHYYFTF-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


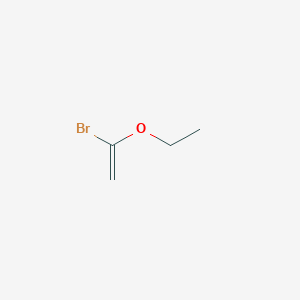
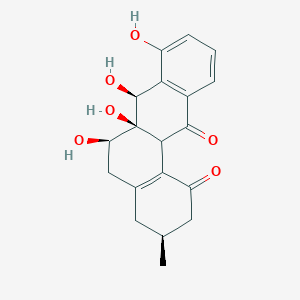
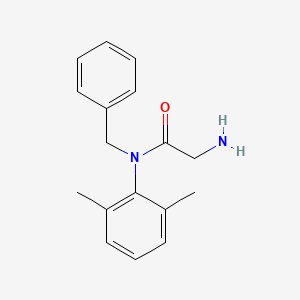

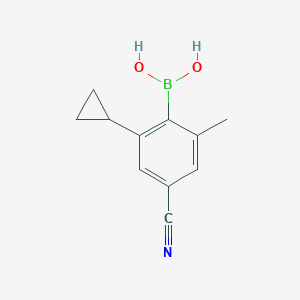
![4-[(E)-{4-[(E)-{4-[(E)-Phenyldiazenyl]phenyl}diazenyl]phenyl}diazenyl]aniline](/img/structure/B14076226.png)
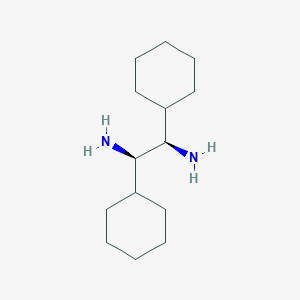

![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
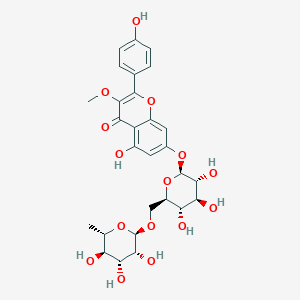
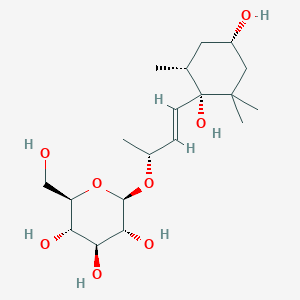
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
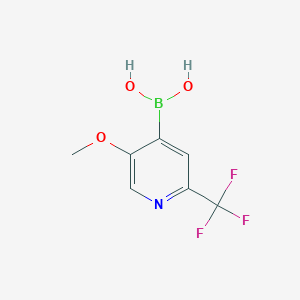
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
